molecular formula C8H8ClFO B1586979 3-Chloro-5-fluorophenetole CAS No. 289039-42-5

3-Chloro-5-fluorophenetole

Cat. No. B1586979
CAS RN: 289039-42-5
M. Wt: 174.6 g/mol
InChI Key: NOXJNCPLTONOCB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenetole is a chemical compound with the CAS Number: 289039-42-5 . Its IUPAC name is 1-chloro-3-ethoxy-5-fluorobenzene . The molecular weight of this compound is 174.6 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluorophenetole can be represented by the InChI code: 1S/C8H8ClFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethoxy group.


Physical And Chemical Properties Analysis

3-Chloro-5-fluorophenetole is a solid at ambient temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Pharmaceutical Research

3-Chloro-5-fluorophenetole: is utilized in pharmaceutical research as a precursor for synthesizing various bioactive molecules. Its unique structure, featuring both chloro and fluoro substituents, makes it a valuable intermediate in the creation of compounds with potential therapeutic effects. For instance, it can be used to develop novel anti-inflammatory agents or antibiotics by incorporating it into larger, more complex molecules through chemical synthesis .

Material Science

In the field of material science, 3-Chloro-5-fluorophenetole plays a role in the development of new materials with specific properties. Researchers may use it to modify the surface properties of materials or to synthesize polymers with particular characteristics, such as increased resistance to degradation or improved thermal stability .

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis, especially in the construction of aromatic compounds. It can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to form complex organic structures. These structures are often used in the development of dyes, pigments, and other industrial chemicals .

Analytical Chemistry

3-Chloro-5-fluorophenetole: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as chromatography or mass spectrometry, ensuring accurate and reliable results in chemical analysis .

Life Sciences

In life sciences, this compound may be involved in the study of biological systems. It could be used to trace chemical reactions within cells or to understand the interaction between small molecules and biological targets. This can provide insights into the mechanisms of diseases and contribute to the discovery of new drugs .

Chromatography Research

Lastly, 3-Chloro-5-fluorophenetole is used in chromatography research to explore separation techniques. It can serve as a component in the mobile phase or as an analyte to test the efficacy of various chromatographic methods. This is crucial for the purification of compounds and the analysis of complex mixtures in both research and industrial settings .

properties

IUPAC Name

1-chloro-3-ethoxy-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXJNCPLTONOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378655
Record name 3-Chloro-5-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorophenetole

CAS RN

289039-42-5
Record name 1-Chloro-3-ethoxy-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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